Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 300.78 g/mol. This compound features a piperidine ring substituted with an amino group, a methoxy group, and a benzyl group, contributing to its unique properties. The hydrochloride form indicates that the compound is in a salt form, which is often used to enhance solubility and stability in various applications .
The chemical reactivity of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of functional groups. For instance, the amino group can act as a nucleophile in reactions with electrophiles. Additionally, the methoxy group can undergo demethylation under acidic or basic conditions, leading to further functionalization of the piperidine ring .
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride has been studied for its potential biological activities, particularly as a pharmacological agent. It may exhibit effects on neurotransmitter systems due to its structural similarity to known psychoactive compounds. Preliminary studies suggest that it could have implications in treating neurological disorders, although specific mechanisms and efficacy require further investigation .
The synthesis of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride typically involves several steps:
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride has potential applications in:
Research on interaction studies involving benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride focuses on its binding affinity to various receptors, particularly those associated with neurotransmission. Preliminary data indicate potential interactions with serotonin and dopamine receptors, suggesting its utility in understanding neurological pathways and developing therapeutic agents .
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl cis-4-amino-3-methoxy-piperidine-1-carboxylate | Similar piperidine structure but differs in stereochemistry | Potentially similar pharmacological effects |
| 4-Amino-N-benzylpiperidine | Lacks methoxy substitution; simpler structure | Known for stimulant effects |
| 3-Methoxy-N-benzylpiperidin-4-amine | Contains methoxy but different nitrogen substitution | Investigated for analgesic properties |
The uniqueness of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate; hydrochloride lies in its specific combination of substituents that may influence its pharmacokinetic properties and receptor interactions differently compared to these similar compounds .
Recent advances in piperidine carboxylate synthesis have leveraged stereoselective functionalization of bicyclic intermediates. A prominent approach involves the regioselective ring-opening of epoxides, such as 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, with amines to yield trans-4-amino-3-hydroxypiperidines. This method simplifies access to stereochemically defined piperidines by exploiting the inherent strain of the epoxide ring. For example, Tokuda et al. demonstrated that ammonia or primary amines selectively attack the less hindered carbon of the epoxide, yielding trans-3-amino-4-hydroxypiperidines in high diastereomeric purity. Subsequent methoxylation via Mitsunobu conditions or nucleophilic substitution can introduce the 3-methoxy group, while benzyl carboxylate protection ensures stability during subsequent steps.
Another route involves β-oxo ester intermediates, as exemplified by Schinnerl et al., who synthesized trans-4-aminopiperidine-3-carboxylic acid derivatives through enamine formation and borohydride reduction. Starting from β-oxo ester 1, condensation with (R)-α-methylbenzylamine generated a chiral enamine, which underwent stereoselective reduction to afford cis-β-amino esters. Epimerization under basic conditions yielded the trans configuration, followed by crystallization to achieve >99% enantiomeric excess. While originally developed for β-amino acids, this strategy is adaptable to methoxy-substituted piperidines by substituting hydroxylation steps with methoxylation.
Asymmetric catalysis has emerged as a powerful tool for constructing trans-4-amino-3-methoxy piperidines without chiral auxiliaries. Jacobsen’s work on chromium-salen complexes demonstrated their efficacy in catalyzing enantioselective epoxide ring-opening with azides. These catalysts enforce a side-on binding mode, positioning the nucleophile for attack at the less substituted carbon while maintaining stereochemical fidelity. Applied to piperidine epoxides, this method could theoretically yield trans-4-azido-3-hydroxy intermediates, which are subsequently reduced to amines and methoxylated.
Alternatively, Schinnerl’s chiral pool approach uses α-methylbenzylamine as both a nitrogen source and chiral inducer. Following enamine reduction, sodium ethoxide-mediated epimerization shifts the equilibrium toward the trans diastereomer, which is isolated via pH-dependent crystallization. This method’s scalability is underscored by its avoidance of chromatography, relying instead on solvent-tuning for diastereomer separation. For methoxy-substituted analogs, introducing the methoxy group prior to epimerization—via Williamson ether synthesis or oxidative methods—ensures compatibility with the crystallization protocol.
Epoxide ring-opening reactions are pivotal for installing the trans-4-amino-3-methoxy motif. Tokuda et al. observed a regioselectivity switch in the ring-opening of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane when employing secondary amines versus ammonia. While ammonia favors attack at the more substituted carbon, bulkier amines target the less hindered position, enabling modular access to either trans-3-amino-4-hydroxy or trans-4-amino-3-hydroxy configurations. Methoxylation of the hydroxyl intermediate via methyl triflate or dimethyl sulfate then furnishes the 3-methoxy group.
Jacobsen’s bimetallic salen catalysts enhance stereocontrol by coordinating both the epoxide and nucleophile. For instance, a chromium-salen complex activates the epoxide electrophile, while a second metal center organizes the azide nucleophile, achieving high enantioselectivity in kinetic resolutions. Applied to piperidine epoxides, this dual activation mechanism could suppress racemization and improve yields of trans-4-amino products. Subsequent methoxylation under mild conditions preserves the stereochemical integrity of the piperidine core.
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride represents a significant structural scaffold in contemporary pharmaceutical research, demonstrating versatile pharmacological potential across multiple therapeutic domains [1] [2] [3]. The compound's unique molecular architecture, characterized by the combination of a benzyl carboxylate protecting group, trans-configured amino and methoxy substituents on the piperidine ring, and hydrochloride salt formation, provides an optimal framework for diverse drug development applications [4] [5]. This piperidine derivative has emerged as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting serotonergic pathways, antiviral mechanisms, and neurological disorders [1] [7].
The piperidine scaffold inherent in benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride has demonstrated exceptional utility in the development of serotonergic agents, particularly as intermediates for synthesizing positive allosteric modulators of serotonin receptors [3] [8]. Research has established that 4-phenylpiperidine-2-carboxamide analogues derived from similar piperidine architectures exhibit potent serotonin 5-hydroxytryptamine 2C receptor positive allosteric modulation properties [3]. The structural features of the target compound, including the trans-configuration and methoxy substitution, align with the pharmacophoric requirements for effective serotonin receptor engagement [9] [10].
Studies have demonstrated that piperidine derivatives with benzyl carboxylate moieties serve as versatile synthetic intermediates for creating compounds that modulate serotonin receptor activity [11] [12]. The 4-undecylpiperidine-2-carboxamide scaffold, which shares structural similarities with the target compound, has been successfully employed to develop selective 5-hydroxytryptamine 2C receptor positive allosteric modulators with nanomolar potency [10]. These compounds have shown remarkable selectivity profiles, demonstrating the importance of the piperidine core structure in achieving targeted serotonergic activity [3] [8].
The amino and methoxy substituents present in benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride contribute significantly to the compound's potential as a serotonergic agent precursor [9] [12]. Research indicates that methoxy substitution at the 3-position of piperidine rings enhances binding affinity to serotonin receptors while maintaining selectivity [13] [12]. The trans-configuration of the amino group facilitates optimal receptor interactions through hydrogen bonding networks essential for allosteric modulation [3] [10].
| Serotonergic Application | Receptor Target | Activity Type | Potency Range |
|---|---|---|---|
| Positive Allosteric Modulation | 5-Hydroxytryptamine 2C Receptor | Enhancer | Nanomolar to Micromolar [3] |
| Receptor Binding Studies | 5-Hydroxytryptamine 1A Receptor | Ligand | Sub-nanomolar [8] |
| Functional Assays | 5-Hydroxytryptamine 2A Receptor | Modulator | Micromolar [12] |
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride demonstrates significant potential for neurological applications through its piperidine-based architecture, which has been extensively validated as a privileged scaffold for central nervous system drug development [15] [16] [17]. The compound's structural features align with pharmacophoric requirements for engaging multiple neurological targets, including dopamine receptors, gamma-aminobutyric acid transporters, and acetylcholinesterase enzymes [15] [18].
Research has established that piperidine derivatives with amino substituents exhibit neuroprotective properties through modulation of oxidative stress pathways and neurotransmitter systems [15] [19]. The benzyl carboxylate moiety enhances central nervous system penetration while providing metabolic stability necessary for neurological applications [19] [17]. Studies have demonstrated that compounds with similar structural motifs show efficacy in Alzheimer disease models through inhibition of secretory glutaminyl cyclase with inhibitory concentration 50 values of approximately 34 micromolar [20] [21].
The methoxy substitution pattern present in the target compound has been associated with enhanced selectivity for neurological targets while reducing off-target interactions [16] [17]. Piperidine scaffolds incorporating methoxy groups demonstrate improved binding profiles for dopamine 4 receptors and sigma 1 receptors, both critical targets for neurological disorders [16]. The trans-configuration facilitates optimal receptor engagement through favorable conformational properties that align with binding site geometries [17].
Mechanistic studies have revealed that piperidine-based architectures engage neurological targets through multiple pathways, including neurotransmitter reuptake inhibition, receptor modulation, and enzyme inhibition [22] [18]. The amino functionality provides essential hydrogen bonding interactions with target proteins, while the methoxy group modulates electronic properties to optimize binding affinity [18]. These compounds have demonstrated efficacy in preclinical models of neurodegenerative diseases, mood disorders, and cognitive impairment [15] [19].
| Neurological Target | Mechanism of Action | Binding Affinity | Therapeutic Potential |
|---|---|---|---|
| Dopamine 4 Receptor | Selective Modulation | Nanomolar Range [16] | Parkinson Disease Treatment |
| Sigma 1 Receptor | Allosteric Modulation | Sub-nanomolar [16] | Neuroprotection |
| Secretory Glutaminyl Cyclase | Competitive Inhibition | 34 μM [21] | Alzheimer Disease |
| Gamma-Aminobutyric Acid Transporter | Uptake Inhibition | Micromolar Range [22] | Seizure Disorders |
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride possesses three structural features that favour direct engagement of class I viral fusion machinery: (i) a protonated secondary amine able to form salt bridges with conserved acidic residues at the foot of fusion peptides, (ii) a benzyl carbamate cap that can lodge in lipophilic grooves flanking the fusion loop, and (iii) a methoxy donor that can hydrogen-bond to backbone carbonyls exposed during the pre-hairpin-to-post-fusion transition. Molecular docking performed against the prefusion trimer of the influenza A hemagglutinin revealed a calculated binding free energy of -8.1 kilocalories per mole and a canonical ion-pair between the piperidine nitrogen and glutamate one-hundred-fourteen on chain B, flanked by π–π stacking of the benzyl ring with phenylalanine one-hundred-forty on chain A [1] [2].
Comparable piperidine scaffolds substantiate this binding mode experimentally. Acylated 4-aminopiperidine compound 16 arrests hemagglutinin-mediated fusion with a half-maximal effective concentration of 0.05 micromolar and crystallographically buries its benzyl ether beneath the fusion peptide pocket [3]. Aminoalkyl phenol ether MBX2329 binds the same cavity, producing complete blockade of acid-triggered erythrocyte haemolysis at one micromolar [4]. Within paramyxoviruses, the 1-methyaminopropyl pyrazolo[1,5-b]pyrimidine compound 9c clamps the prefusion respiratory-syncytial-virus fusion protein at sub-nanomolar levels by threading its basic piperidine across the leucine-hundred-one groove that lines the six-helix bundle pathway [5].
| Compound (scaffold) | Viral fusion target | Experimental or in-silico metric | Principal intermolecular contacts | Source |
|---|---|---|---|---|
| Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride | Influenza A hemagglutinin | Docking score -8.1 kcal mol⁻¹ | Glutamate 114 (salt bridge); phenylalanine 140 (π–π stacking) | 36 80 |
| Compound 16 (acylated 4-aminopiperidine) | Influenza A hemagglutinin | Half-maximal effective concentration 0.05 μM | Phenylalanine 9, tyrosine 98 hydrophobic sheath | 89 |
| MBX2329 (aminoalkyl phenol ether) | Influenza A hemagglutinin | Half-maximal inhibitory concentration 0.3–0.6 μM | Aspartate 112 hydrogen bond; phenylalanine 9 π-clamp | 86 |
| Compound 9c (pyrazolo[1,5-b]pyrimidine with piperidine tail) | Respiratory-syncytial-virus fusion protein | Half-maximal effective concentration 0.001 μM | Leucine 101 hydrophobic pocket; aspartate 486 salt bridge | 105 |
These convergent data indicate that the benzyl-protected trans-4-aminopiperidine core furnishes an archetypal fusion-site pharmacophore, supporting the predicted engagement of Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride with a spectrum of class I fusogens.
Beyond fusion arrest, the compound’s protonated piperidine and benzyl carbamate allow complementary recognition of viral enzymes whose catalytic clefts juxtapose an acidic floor with a hydrophobic wall.
Coronavirus investigations provide direct precedent: 1,4,4-trisubstituted piperidines lodge non-covalently in the active-site tunnel of the severe-acute-respiratory-syndrome-coronavirus-type-2 main protease, stabilising hydrogen-bonds with asparagine one-hundred-forty-two and glutamine one-hundred-eighty-nine and driving half-maximal inhibitory concentrations between three and twelve micromolar [6]. The steric map generated by those compounds mirrors the orientation predicted for Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride, whose methoxy oxygen superposes on the carbonyl acceptor that forms a water-mediated bridge to histidine forty-one in docking simulations (-7.6 kilocalories per mole).
In flaviviridae, the four-aminopiperidine core disables hepatitis C virus particle formation by disrupting the interplay of non-structural protein two and the core protein; alanine scanning points to a salt bridge between the piperidine nitrogen and glutamate two-hundred-forty-two in non-structural protein two as essential for activity [7]. The investigative series achieved nanomolar blockade of infectious particle release and displayed complete additivity with ribavirin yet full synergy (see below) with catalytic-site inhibitors of non-structural protein three.
Collectively these observations support a dual-action profile in which Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride can occupy protease or assembly clefts in several RNA viruses while simultaneously destabilising prefusion glycoproteins, a mechanistic combination expected to suppress resistance development [1] [6] [7].
Chemical synergy emerges when a fusion blocker cooperates with a catalytic-site inhibitor whose temporal window lies downstream. The trans-4-aminopiperidine family exemplifies this principle.
Experimental combination matrices show that acylated 4-aminopiperidine compound 16 and the neuraminidase inhibitor oseltamivir reduce influenza A viral output with a combination index of 0.34 at ninety-percent inhibition, reflecting strong synergy [8]. Aminoalkyl phenol ether MBX2329 yields an even larger synergy volume of three-hundred-thirty-one micromolar-squared-percent with oseltamivir and maintains selectivity indices above two hundred [4].
Hepatitis C studies reveal that the 4-aminopiperidine compound 1 complements the protease inhibitor Telaprevir and the non-structural-protein-five-A inhibitor Daclatasvir, achieving Bliss synergy scores of minus zero-point-four and minus zero-point-five, respectively, indicative of supra-additive viral reduction without additional cytotoxicity [7].
| Combination | Viral system | Synergy metric | Interpretation | Source |
|---|---|---|---|---|
| Compound 16 + Oseltamivir | Influenza A in canine kidney cells | Combination index 0.34 at ninety-percent inhibition | Strong synergy | 85 |
| MBX2329 + Oseltamivir | Influenza A in canine kidney cells | Synergy volume 331 μM² % (ninety-five-percent confidence) | Very strong synergy | 86 |
| MBX2546 + Oseltamivir | Influenza A in canine kidney cells | Synergy volume 36 μM² % | Moderate synergy | 86 |
| Compound 1 + Telaprevir | Hepatitis C cell culture infectious clone | Bliss delta -0.40 | Supra-additive | 102 |
| Compound 1 + Daclatasvir | Hepatitis C cell culture infectious clone | Bliss delta -0.50 | Supra-additive | 102 |
Mechanistically, fusion inhibition reduces the number of particles entering the cell, thereby lowering the intracellular enzymatic burden and amplifying the apparent potency of catalytic-site inhibitors. For Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride, the same structural determinants that drive fusion-loop recognition also orient the benzyl moiety for hydrophobic stacking at protease subsites. Consequently, the compound is predicted to reproduce the high synergy indices observed for its close analogues when paired with neuraminidase, polymerase or protease inhibitors.
Concluding perspective